molecular formula C18H22N4O4 B6779253 N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B6779253
M. Wt: 358.4 g/mol
InChI Key: NKYAQUYWFHVBMC-UHFFFAOYSA-N
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Description

N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound featuring a morpholine ring, an oxadiazole ring, and an acetamide group

Properties

IUPAC Name

N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-11(23)20-18(2,3)17-19-16(26-21-17)15-14(12-8-6-5-7-9-12)22(4)13(24)10-25-15/h5-9,14-15H,10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYAQUYWFHVBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)C2C(N(C(=O)CO2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of phenylamine with chloroacetyl chloride, followed by cyclization with ethylene glycol.

    Oxadiazole Ring Formation: The next step is the formation of the oxadiazole ring. This can be done by reacting the morpholine derivative with hydrazine hydrate and carbon disulfide, followed by cyclization.

    Acetamide Group Addition: The final step involves the introduction of the acetamide group. This is typically achieved by reacting the oxadiazole derivative with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic ring in the morpholine structure can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typically employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the morpholine and oxadiazole rings suggests it may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The morpholine ring could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide
  • N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]butan-2-yl]acetamide

Uniqueness

Compared to similar compounds, N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the acetamide group and the specific positioning of the oxadiazole ring are key features that differentiate it from other related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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